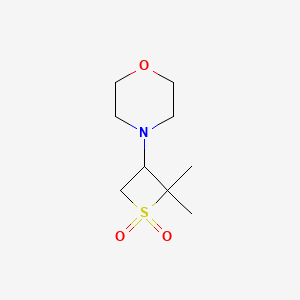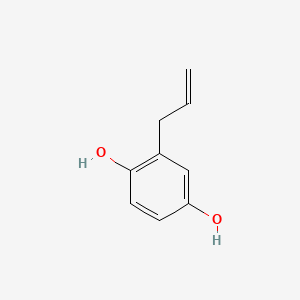
2-Allylhydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allylhydroquinone: is an organic compound with the molecular formula C9H10O2 It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by an allyl group (CH2=CH-CH2-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Allylhydroquinone can be synthesized through several methods:
-
Allylation of Hydroquinone: : This method involves the direct allylation of hydroquinone using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
C6H4(OH)2+CH2=CH-CH2Br→C6H3(OH)2-CH2=CH-CH2+HBr
-
Oxidation of 2-Allylphenol: : Another method involves the oxidation of 2-allylphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction is carried out in an aqueous or organic solvent under controlled temperature conditions.
C6H4(OH)-CH2=CH-CH2+[O]→C6H3(OH)2-CH2=CH-CH2
Industrial Production Methods
Industrial production of this compound typically involves the allylation of hydroquinone due to its simplicity and cost-effectiveness. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allylhydroquinone undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form quinones, which are important intermediates in organic synthesis.
C6H3(OH)2-CH2=CH-CH2+[O]→C6H3(O)2-CH2=CH-CH2
-
Reduction: : Reduction of this compound can yield hydroquinone derivatives with different substitution patterns.
C6H3(OH)2-CH2=CH-CH2+[H]→C6H3(OH)2-CH2-CH2-CH3
-
Substitution: : The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Quinones: Formed through oxidation.
Hydroquinone Derivatives: Formed through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Allylhydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have shown its potential as an antioxidant, which can protect cells from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers, resins, and dyes due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-allylhydroquinone involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: The parent compound, lacking the allyl group.
2-Methylhydroquinone: Similar structure but with a methyl group instead of an allyl group.
2-Ethylhydroquinone: Contains an ethyl group instead of an allyl group.
Uniqueness
2-Allylhydroquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential applications compared to its analogs. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
5721-21-1 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-prop-2-enylbenzene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,10-11H,1,3H2 |
InChI-Schlüssel |
GUAZTQZHLVAYRM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









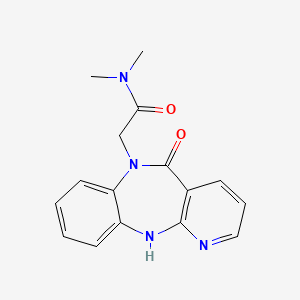
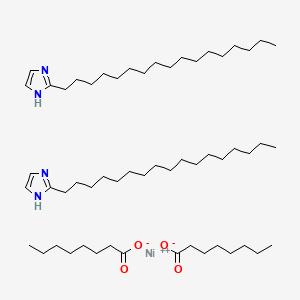
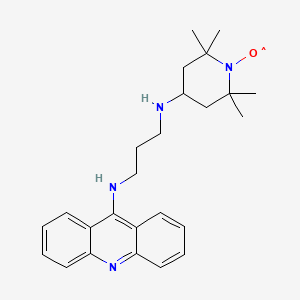
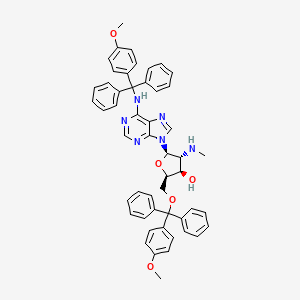
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
